molecular formula C29H32N2O3 B11031689 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide

2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B11031689
M. Wt: 456.6 g/mol
InChI Key: NYTDTYHMVAJBSB-UHFFFAOYSA-N
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Description

2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydroquinoline core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This step often starts with the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions. The reaction may involve reagents like acetic anhydride and catalysts such as sulfuric acid or Lewis acids.

    Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom.

    Etherification: The hydroxyl group at the 7-position of the tetrahydroquinoline is etherified with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydroquinoline rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and ether linkages, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinoline derivatives and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s tetrahydroquinoline core is of interest due to its potential pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound for drug development.

Medicine

Medically, this compound may exhibit activity against various diseases

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and as a precursor for other functional materials.

Mechanism of Action

The mechanism of action of 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrahydroquinoline core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The acetyl and ether groups may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H32N2O3

Molecular Weight

456.6 g/mol

IUPAC Name

2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C29H32N2O3/c1-20-11-13-23(14-12-20)30-27(33)18-34-24-15-16-25-26(17-24)31(21(2)32)28(3,4)19-29(25,5)22-9-7-6-8-10-22/h6-17H,18-19H2,1-5H3,(H,30,33)

InChI Key

NYTDTYHMVAJBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(CC(N3C(=O)C)(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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